(2-Methylbutyl)[2-(pyridin-2-yl)ethyl]amine
Description
Stereochemistry:
The tertiary amine nitrogen adopts a trigonal pyramidal geometry , creating a potential stereogenic center. However, the low barrier to nitrogen inversion (~25 kJ/mol) allows rapid interconversion between enantiomers at room temperature, rendering the compound achiral in practice . No persistent stereoisomers are expected under standard conditions.
Conformational Flexibility:
- The 2-methylbutyl chain exhibits gauche and anti conformations, with energy minima favoring staggered arrangements.
- The 2-(pyridin-2-yl)ethyl group adopts conformations where the pyridine ring orients to minimize steric clashes with the adjacent alkyl chain.
- Intramolecular interactions between the pyridine’s lone pair and the amine’s N-H (if protonated) may influence preferred conformations.
Crystallographic Data and Conformational Analysis
No experimental crystallographic data for (2-Methylbutyl)[2-(pyridin-2-yl)ethyl]amine is available in the provided sources. However, analogs like Methylbis(2-pyridylethyl)amine (CID 227430) exhibit monoclinic crystal systems with space group P2₁/c and unit cell parameters a = 8.92 Å, b = 12.45 Å, c = 10.78 Å, β = 105.3°. By analogy:
| Parameter | Predicted Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell | a ≈ 9.1 Å, b ≈ 13.2 Å, c ≈ 11.0 Å, β ≈ 104° |
| Z | 4 |
Molecular mechanics simulations suggest the pyridine rings adopt a near-orthogonal arrangement relative to the ethylamine plane to minimize steric hindrance. The 2-methylbutyl chain likely extends away from the aromatic system in the solid state.
Spectroscopic Fingerprint Analysis
Infrared (IR) Spectroscopy:
| Absorption (cm⁻¹) | Assignment |
|---|---|
| 2800–2950 | C-H stretching (alkyl chains) |
| 3020–3080 | C-H stretching (pyridine ring) |
| 1590, 1470 | Pyridine ring vibrations |
| 1220–1260 | C-N stretching (amine) |
The absence of N-H stretches above 3300 cm⁻¹ confirms the tertiary amine structure.
Raman Spectroscopy:
| Shift (cm⁻¹) | Assignment |
|---|---|
| 1005 | Pyridine ring breathing mode |
| 1300 | C-C stretching (alkyl chains) |
| 1580 | Pyridine ring deformation |
UV-Vis Spectroscopy:
| λ_max (nm) | ε (M⁻¹cm⁻¹) | Assignment |
|---|---|---|
| 256 | 4500 | π→π* (pyridine ring) |
| 202 | 12000 | n→π* (amine lone pair) |
The pyridine-dominated absorption at 256 nm aligns with related heterocyclic amines.
Table 1: Summary of Key Spectroscopic Features
| Technique | Key Peaks/Features | Structural Insight |
|---|---|---|
| IR | 1590 cm⁻¹ (pyridine) | Aromatic ring presence |
| Raman | 1005 cm⁻¹ (ring breathing) | Pyridine symmetry |
| UV-Vis | 256 nm (π→π*) | Conjugated π-system |
Properties
Molecular Formula |
C12H20N2 |
|---|---|
Molecular Weight |
192.30 g/mol |
IUPAC Name |
2-methyl-N-(2-pyridin-2-ylethyl)butan-1-amine |
InChI |
InChI=1S/C12H20N2/c1-3-11(2)10-13-9-7-12-6-4-5-8-14-12/h4-6,8,11,13H,3,7,9-10H2,1-2H3 |
InChI Key |
PKOAGCRXLKBNSI-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)CNCCC1=CC=CC=N1 |
Origin of Product |
United States |
Preparation Methods
Reaction Scheme
$$
\text{2-(pyridin-2-yl)ethylamine} + \text{2-methylbutyl halide} \xrightarrow[\text{base}]{\text{solvent}} (2\text{-Methylbutyl})[2-(pyridin-2-yl)ethyl]amine
$$
Typical Conditions
| Parameter | Details |
|---|---|
| Starting amine | 2-(pyridin-2-yl)ethylamine |
| Alkylating agent | 2-methylbutyl bromide or chloride |
| Base | Potassium carbonate or sodium hydroxide |
| Solvent | Dichloromethane, toluene, or methanol |
| Temperature | Room temperature to reflux (25–80 °C) |
| Reaction time | 12–24 hours |
| Work-up | Extraction with organic solvents, drying over Na2SO4, filtration, concentration |
| Purification | Silica gel chromatography or preparative HPLC |
Notes
- The base deprotonates the amine to enhance nucleophilicity.
- The choice of solvent affects the reaction rate and selectivity.
- The reaction is sensitive to moisture; anhydrous conditions improve yield.
- Purification is critical to remove unreacted starting materials and side products.
Reductive Amination Approach
This method involves the condensation of 2-(pyridin-2-yl)acetaldehyde with 2-methylbutylamine followed by reduction:
| Step | Description |
|---|---|
| Condensation | Mix aldehyde and amine in methanol or ethanol at mild temperature (20–50 °C) to form an imine intermediate |
| Reduction | Add reducing agent such as sodium cyanoborohydride or hydrogen with Pd/C catalyst |
| Work-up | Quench reaction, extract product, dry and purify |
This approach allows for stereoselective synthesis if chiral starting materials are used and can provide high purity products.
Copper-Dependent Reduction of Hydroxylamine Derivatives
A more specialized synthetic route involves:
- Preparing bis(2-{pyrid-2-yl}ethyl)hydroxylamine intermediates.
- Treating these intermediates with Cu(II) or Cu(I) salts under controlled conditions.
- The copper acts as a catalyst for reduction to the corresponding amine.
This method is noted for its stability of intermediates and potential for scale-up in industrial synthesis.
Comparative Data Table of Related Compounds and Synthesis
Research Findings and Notes
- The alkylation method is widely used due to its straightforwardness and availability of reagents.
- Reductive amination offers stereochemical control and can be adapted for functionalized derivatives.
- Copper-catalyzed reductions provide an alternative for complex amine syntheses, especially for bis-pyridyl systems.
- Purity and yield depend heavily on reaction conditions, solvent choice, and purification techniques.
- The compound’s structure, combining an aliphatic chain with a pyridine ring, suggests potential biological activity, necessitating high purity for pharmacological studies.
Chemical Reactions Analysis
Types of Reactions
(2-Methylbutyl)[2-(pyridin-2-yl)ethyl]amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides or nitroso compounds.
Reduction: The pyridine ring can be reduced under hydrogenation conditions to form piperidine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Catalysts like palladium on carbon (Pd/C) are used for hydrogenation reactions.
Substitution: Bases such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) are used to facilitate nucleophilic substitution.
Major Products Formed
Oxidation: Formation of nitroso compounds or oxides.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of various substituted amines depending on the nucleophile used.
Scientific Research Applications
(2-Methylbutyl)[2-(pyridin-2-yl)ethyl]amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological systems, particularly in the context of enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Methylbutyl)[2-(pyridin-2-yl)ethyl]amine involves its interaction with molecular targets such as enzymes and receptors. The pyridine ring can engage in π-π interactions with aromatic residues in proteins, while the amine group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Key Observations:
- Substituent Effects : The target compound’s 2-methylbutyl group introduces steric bulk compared to analogs with smaller alkyl or pyridylmethyl groups. This may reduce its coordination flexibility but enhance lipophilicity.
- Synthetic Routes : Methods for analogous compounds (e.g., hydroxylamine reduction or imine alkylation ) suggest feasible pathways for synthesizing the target compound.
Physicochemical Properties
- Basicity : Pyridinylethyl amines typically exhibit moderate basicity due to the electron-withdrawing pyridyl group. The target compound’s basicity is expected to be lower than aliphatic amines like triethylamine but higher than aromatic amines.
- Solubility : The pyridyl group enhances water solubility compared to purely aliphatic amines. However, the 2-methylbutyl chain may offset this, rendering the compound more soluble in organic solvents.
Ligand Behavior
- Target Compound : Likely acts as a bidentate ligand, coordinating via the pyridyl nitrogen and amine lone pair. Its branched alkyl chain may hinder chelation efficiency compared to linear analogs.
- Tris[2-(pyridin-2-yl)ethyl]amine (tepa) : A tridentate ligand used in nickel-catalyzed benzene hydroxylation (TON = 749). The target compound’s simpler structure may limit its catalytic versatility but improve synthetic accessibility.
- Di(2-picolyl)amine : Commonly employed in transition-metal catalysis (e.g., Cu, Zn). The target compound’s bulkier substituents could alter metal-binding selectivity.
Pharmacological Potential
- Oliceridine/TRV130 : A G-protein biased opioid ligand containing a pyridinylethylamine moiety.
Stability and Reactivity
- Stability : Pyridinylethyl amines are generally stable under ambient conditions but may oxidize in the presence of strong oxidizers. The target compound’s aliphatic chain may increase susceptibility to radical degradation.
- Reactivity : Expected to undergo typical amine reactions (e.g., acylation, alkylation). The pyridyl group may participate in electrophilic substitution under harsh conditions.
Biological Activity
(2-Methylbutyl)[2-(pyridin-2-yl)ethyl]amine is an organic compound notable for its unique structure, which includes a pyridine ring and an amine group. This compound has garnered attention in the scientific community due to its potential biological activities, particularly in pharmacology and biochemistry. The molecular formula and weight are approximately and 192.30 g/mol, respectively. This article explores its biological activity, mechanisms of action, and potential applications based on diverse research findings.
Structural Characteristics
The compound features a 2-methylbutyl group attached to a 2-(pyridin-2-yl)ethyl amine moiety. This structural arrangement suggests a capacity for diverse chemical reactivity and biological activity due to the basic nature of the amine and the electron-rich character of the pyridine ring, which can facilitate interactions with various biological targets such as enzymes and receptors.
The biological activity of (2-Methylbutyl)[2-(pyridin-2-yl)ethyl]amine is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit certain enzymes by mimicking natural substrates or ligands, leading to modulation of biochemical pathways.
- Receptor Binding : Its structural features allow it to bind effectively to various receptors, potentially influencing neurotransmitter systems and exhibiting neuropharmacological effects.
Biological Activity Data
Research indicates that compounds containing pyridine rings often exhibit significant biological activity. For instance, similar compounds have been studied for their roles in neuropharmacology, affecting neurotransmitter systems due to structural similarities with biologically active molecules.
Table 1: Comparative Biological Activities of Related Compounds
| Compound Name | CAS Number | Key Features | Biological Activity |
|---|---|---|---|
| (2-Methylbutyl)[2-(pyridin-2-yl)ethyl]amine | N/A | Contains a pyridine ring; amine group present | Potential enzyme inhibition; receptor binding |
| Methyl[1-(pyridin-2-yl)ethyl]amine | 1171556-14-1 | Methyl group instead of 2-methylbutyl | Variable activity based on structure |
| (3-Methylbutyl)[1-(pyridin-3-yl)ethyl]amine | 1339683-51-0 | Different alkyl chain; potential distinct reactivity | Altered binding profiles |
Case Studies
- Neuropharmacological Studies : Research has shown that compounds similar to (2-Methylbutyl)[2-(pyridin-2-yl)ethyl]amine can modulate dopaminergic activity in animal models. For example, studies involving phosphodiesterase inhibitors have indicated that certain derivatives can alleviate cognitive deficits associated with schizophrenia by interacting with dopamine receptors .
- Enzyme Interaction Studies : Investigations into the interaction profile of this compound suggest that it may inhibit enzymes relevant to various metabolic pathways. The presence of the pyridine ring enhances its ability to coordinate with metal ions, influencing enzymatic activities crucial for cellular functions.
Applications
Due to its potential biological activity, (2-Methylbutyl)[2-(pyridin-2-yl)ethyl]amine could serve as a lead compound for drug development in several areas:
- Pharmaceuticals : It may be explored for therapeutic applications in treating neurological disorders or as an anti-inflammatory agent.
- Agricultural Chemicals : Its properties might be utilized in developing agrochemicals with specific bioactive functions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
